![molecular formula C22H19ClN6O2 B2613355 3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione CAS No. 921549-12-4](/img/structure/B2613355.png)
3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione
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Overview
Description
3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a useful research compound. Its molecular formula is C22H19ClN6O2 and its molecular weight is 434.88. The purity is usually 95%.
BenchChem offers high-quality 3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Coordination Chemistry and Solid-State Structures
Research on related purine derivatives has explored their interactions with divalent cations, leading to the formation of salts with potential applications in coordination chemistry. These interactions result in well-defined solid-state structures through a network of hydrogen bonds, offering insights into the second coordination sphere which is crucial for understanding metal-ligand interactions and designing novel materials with specific properties (Maldonado et al., 2009).
Anticancer Activity
Synthesis and biological evaluation of novel fused triazolo and pyrrolopurine derivatives have shown significant anti-proliferative activity against human cancer cell lines. These compounds, with structural similarities to the specified chemical, have been identified as potential anticancer agents, demonstrating the value of such molecules in drug discovery and cancer research (Ramya Sucharitha et al., 2021).
Antimicrobial and Antifungal Compounds
The development of new pyrimidine, triazolo, and triazine derivatives has been investigated for their antimicrobial activity. These studies contribute to the search for new therapeutic agents against resistant microbial strains, indicating the potential of triazolo and pyrimidine derivatives in addressing global health challenges related to infections (El-Agrody et al., 2001).
Mechanism of Action
Target of Action
The primary target of the compound 3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle .
Mode of Action
3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to cell growth arrest at the G0-G1 stage .
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell growth arrest . This can have downstream effects on other cellular processes, including apoptosis .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties .
Result of Action
The result of the action of 3-(4-chlorophenyl)-9-(2,5-dimethylbenzyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione is a significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
properties
IUPAC Name |
8-(4-chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClN6O2/c1-12-4-5-13(2)15(10-12)11-28-17-19(30)24-22(31)27(3)20(17)29-18(25-26-21(28)29)14-6-8-16(23)9-7-14/h4-10H,11H2,1-3H3,(H,24,30,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCZUOSZVUTZAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C3=C(N(C(=O)NC3=O)C)N4C2=NN=C4C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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